Product packaging for 7-methyl-3-(propan-2-yl)-1H-indole(Cat. No.:)

7-methyl-3-(propan-2-yl)-1H-indole

Cat. No.: B13185342
M. Wt: 173.25 g/mol
InChI Key: RQFFUXWNKYDHML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-3-(propan-2-yl)-1H-indole is a high-purity chemical compound with the molecular formula C12H15N, intended for research and development use only. This compound belongs to the prominent class of indole derivatives, which are highly significant in medicinal chemistry due to their diverse biological activities and structural versatility . The indole scaffold is a fundamental building block in drug design, facilitating crucial interactions with biological macromolecules and making it a central structure for developing therapeutics for a wide array of diseases, including cancer, neurological disorders, diabetes, and infectious diseases . In laboratory research, this specific 3-alkylindole derivative serves as a key intermediate for the synthesis and structural modification of novel bioactive molecules. Recent advances in indole chemistry, leveraging methods like transition-metal catalysis and green chemistry approaches, enable the efficient exploration of this compound's potential . Indole derivatives are renowned for exhibiting a broad spectrum of pharmacological properties in research settings, such as antifungal, antibacterial, anti-inflammatory, antioxidant, and anticancer activities . The structural motifs present in this compound make it a valuable template for investigating structure-activity relationships (SAR) and optimizing compounds for enhanced pharmacological profiles in early-stage drug discovery . This product is strictly for research purposes by technically qualified personnel. It is not intended for diagnostic or therapeutic uses, nor for application in foods, cosmetics, drugs (human or veterinary), or consumer products of any kind. All provided information is for informational purposes only and is not intended to be a representation of the specific biological activities of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N B13185342 7-methyl-3-(propan-2-yl)-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

7-methyl-3-propan-2-yl-1H-indole

InChI

InChI=1S/C12H15N/c1-8(2)11-7-13-12-9(3)5-4-6-10(11)12/h4-8,13H,1-3H3

InChI Key

RQFFUXWNKYDHML-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)C(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Methyl 3 Propan 2 Yl 1h Indole and Its Structural Congeners

Retrosynthetic Disconnection Strategies for the 7-Methyl-3-(propan-2-yl)-1H-indole Core

Retrosynthetic analysis provides a logical framework for dismantling a target molecule into simpler, commercially available, or easily synthesized precursors. For the this compound core, several disconnection strategies emerge, each corresponding to a major family of indole (B1671886) syntheses. The primary disconnections focus on the bonds formed during the cyclization process to construct the pyrrole (B145914) ring.

Key Retrosynthetic Disconnections:

Disconnection of the N1-C2 and C3-C3a bonds: This is the most common approach and is characteristic of the Fischer Indole Synthesis . It breaks the molecule down into a substituted phenylhydrazine (B124118) (2-methylphenylhydrazine) and a ketone (methyl isopropyl ketone).

Disconnection of the C2-C3 and N1-C7a bonds: This strategy aligns with the Larock Indole Synthesis . The molecule is deconstructed into a 2-haloaniline derivative (e.g., 1-iodo-2-methyl-6-aminobenzene) and an appropriately substituted alkyne (3-methyl-1-butyne).

Disconnection of the C2-C3 bond and a C-N bond precursor: The Leimgruber-Batcho Synthesis follows this logic, starting from an ortho-nitrotoluene (2-methyl-6-nitrotoluene) which is elaborated and then cyclized.

Disconnection involving intramolecular cyclization of an N-acyl derivative: This points towards the Madelung Synthesis , where the N1-C2 and C7-C7a bonds are formed from an N-acyl-o-toluidine precursor (N-isobutyryl-2-methylaniline).

Disconnection of an aniline (B41778) and an α-haloketone: The Bischler Indole Synthesis is based on this approach, breaking the molecule into 2-methylaniline and an α-haloketone (e.g., 1-bromo-3-methyl-2-butanone).

Each of these strategies presents distinct advantages and challenges related to precursor availability, reaction conditions, and control over regioselectivity.

Classical Indole Synthesis Approaches and Adaptations for this compound

The synthesis of the indole nucleus is a cornerstone of heterocyclic chemistry, with numerous named reactions developed over more than a century. mdpi.comchemicalbook.combhu.ac.in The application of these classical methods to the specific synthesis of this compound requires careful selection of substrates and reaction conditions.

Fischer Indole Synthesis Variations and Regioselectivity at C-3

The Fischer indole synthesis is one of the oldest and most reliable methods for preparing indoles. wikipedia.orgbyjus.comnih.gov It involves the acid-catalyzed thermal cyclization of an arylhydrazone. byjus.com For the target molecule, the required precursors are 2-methylphenylhydrazine and methyl isopropyl ketone.

The reaction proceeds by forming the phenylhydrazone, which then isomerizes to an enamine tautomer. wikipedia.orgbyjus.com A critical nih.govnih.gov-sigmatropic rearrangement follows under acidic conditions, leading to the loss of ammonia (B1221849) and the formation of the aromatic indole ring. wikipedia.orgnih.gov

Regioselectivity: When using an unsymmetrical ketone like methyl isopropyl ketone, two different enamine intermediates can form, potentially leading to two regioisomeric indoles. However, the reaction generally favors the formation of the more substituted, thermodynamically more stable enamine. In this case, the enamine leading to the desired 3-isopropyl substitution is favored. The choice of acid catalyst, which can range from Brønsted acids like H₂SO₄ and polyphosphoric acid (PPA) to Lewis acids like ZnCl₂, can influence the reaction's efficiency and selectivity. wikipedia.orgnih.govmdpi.com

Table 1: Fischer Indole Synthesis for this compound

Starting Material 1 Starting Material 2 Key Reagents/Conditions Product

Larock Indole Synthesis and Palladium-Catalyzed Annulations

The Larock indole synthesis is a powerful modern method that utilizes a palladium catalyst to construct the indole ring from an o-haloaniline and a disubstituted alkyne. wikipedia.orgub.edu This reaction, also known as Larock heteroannulation, offers high versatility and proceeds under relatively mild conditions. wikipedia.orgd-nb.info

For the synthesis of this compound, the precursors would be 2-iodo-6-methylaniline (B1600956) and an alkyne bearing an isopropyl group, such as 3-methyl-1-butyne. The reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by alkyne insertion and subsequent reductive elimination to form the indole ring. wikipedia.orgub.edu The regioselectivity of the alkyne insertion is a crucial step, which can be controlled by the steric and electronic properties of the alkyne substituents. wikipedia.org

Table 2: Larock Indole Synthesis for this compound

Starting Material 1 Starting Material 2 Key Reagents/Conditions Product

Leimgruber-Batcho and Nenitzescu Indole Syntheses: Considerations for Substituted Precursors

Leimgruber-Batcho Indole Synthesis: This two-step method is highly effective for preparing indoles from o-nitrotoluenes. wikipedia.org It begins with the formation of an enamine from the o-nitrotoluene by condensation with a formamide (B127407) acetal (B89532). wikipedia.orgresearchgate.net This intermediate is then subjected to reductive cyclization to yield the indole. wikipedia.org To synthesize the target molecule, one would start with 2-methyl-6-nitrotoluene. The C3-isopropyl group would need to be introduced by using a more complex dimethyl acetal in the first step. This method is advantageous due to the mild reaction conditions and the ready availability of various substituted o-nitrotoluenes. wikipedia.orgjournalijar.com

Nenitzescu Indole Synthesis: The Nenitzescu synthesis is a classic method for producing 5-hydroxyindole (B134679) derivatives. wikipedia.orgnumberanalytics.comsynarchive.com The reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.org The mechanism proceeds through a Michael addition followed by a cyclization and elimination sequence. wikipedia.org Because the required starting materials and the resulting product structure are specific to 5-hydroxyindoles, the Nenitzescu synthesis is not directly applicable for the preparation of this compound, which lacks the 5-hydroxy substituent. wikipedia.orgnih.gov

Madelung, Reissert, and Bischler Indole Syntheses: Applicability for Specific Substitution Patterns

Madelung Synthesis: This method involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. bhu.ac.inwikipedia.org To obtain this compound, the required precursor would be N-isobutyryl-2-methylaniline. The reaction typically requires a strong base, such as sodium ethoxide or potassium tert-butoxide, and harsh reaction temperatures (200–400 °C), which can limit its applicability for substrates with sensitive functional groups. wikipedia.orgdbpedia.org Modern variations using organolithium bases can proceed under milder conditions. bhu.ac.in

Reissert Synthesis: The Reissert synthesis traditionally begins with the condensation of an o-nitrotoluene with diethyl oxalate, catalyzed by a base like potassium ethoxide. wikipedia.org The resulting pyruvate (B1213749) derivative is then reductively cyclized to form an indole-2-carboxylic acid, which can be decarboxylated upon heating. wikipedia.orgyoutube.com While effective for producing the core indole structure, the standard Reissert pathway is not ideal for synthesizing 3-substituted indoles directly and is better suited for 2-substituted or unsubstituted indoles. chemijournal.com

Bischler Indole Synthesis: The Bischler synthesis involves the reaction of an arylamine with an α-haloketone, typically under acidic conditions. chemicalbook.comresearchgate.netresearchgate.net For the target molecule, this would involve reacting 2-methylaniline with an α-haloketone such as 1-bromo-3-methyl-2-butanone. The mechanism is known to be complex, and migrations of the R-groups can sometimes lead to mixtures of isomeric products, which is a significant consideration for this method. chemicalbook.comresearchgate.net

Modern Catalytic Approaches for Targeted Functionalization of the Indole Ring

Beyond constructing the indole core from acyclic precursors, modern synthetic strategies often involve the direct functionalization of a pre-existing indole ring. rsc.org Transition-metal-catalyzed C–H functionalization has become a powerful tool for this purpose. rsc.orgresearchgate.net

To synthesize this compound using this approach, one would start with 7-methylindole (B51510). The indole C3-position is inherently electron-rich and is the most reactive site for electrophilic substitution. researchgate.net However, modern catalytic methods provide alternative pathways. For instance, a rhodium(II)-catalyzed reaction could be employed to react 7-methylindole with a diazo compound precursor to the isopropyl group. acs.org Palladium-catalyzed cross-coupling reactions or C-H activation/functionalization sequences offer another powerful avenue for selectively introducing the isopropyl group at the C3 position. mdpi.comnih.gov These methods often provide high selectivity and functional group tolerance, avoiding the harsh conditions of some classical syntheses.

Table 3: Summary of Classical Synthesis Methods

Synthesis Method Key Precursors Typical Conditions Applicability for Target
Fischer 2-Methylphenylhydrazine, Methyl isopropyl ketone Acid, Heat High, good regioselectivity
Larock 2-Iodo-6-methylaniline, 3-Methyl-1-butyne Pd catalyst, Base High, versatile
Leimgruber-Batcho 2-Methyl-6-nitrotoluene, DMFDMA derivative 1. Condensation 2. Reductive cyclization High, requires specific acetal
Nenitzescu Benzoquinone, Enamine Acid Not directly applicable (yields 5-hydroxyindoles)
Madelung N-Isobutyryl-2-methylaniline Strong base, High heat Applicable, but harsh conditions
Reissert 2-Methyl-6-nitrotoluene, Diethyl oxalate Base, Reduction, Decarboxylation Not ideal for direct C3-substitution

| Bischler | 2-Methylaniline, 1-Bromo-3-methyl-2-butanone | Acid, Heat | Applicable, potential for rearrangements |

C-H Activation and Direct Alkylation Strategies for Isopropyl Group Introduction at C-3

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis of substituted indoles, avoiding the need for pre-functionalized starting materials. researchgate.net The introduction of an isopropyl group at the C-3 position of the indole nucleus, the most nucleophilic site, is a key step in the synthesis of this compound. chemrxiv.org

Recent methodologies have focused on transition-metal-catalyzed C-H activation to achieve this transformation. For instance, Rh(III)-catalyzed direct C-H alkylation of indoles with diazo compounds has been developed as a highly efficient and regioselective method for introducing alkyl groups at the C-2 position. mdpi.com While this specific example targets the C-2 position, the underlying principles of C-H activation can be adapted for C-3 functionalization. The proposed mechanism involves the generation of a cationic Rh(III) species that cleaves the C-H bond of the indole to form a five-membered rhodacyclic intermediate. mdpi.com This intermediate then reacts with the alkylating agent to afford the substituted indole. mdpi.com

Palladium catalysis has also been instrumental in the direct alkylation of indoles. researchgate.net Strategies involving palladium-catalyzed sp3 C-H activation have enabled the synthesis of indoline (B122111) derivatives from N-alkyl-2-bromoanilines, demonstrating the feasibility of forming C-C bonds via C-H activation of simple alkyl groups. nih.gov Furthermore, direct C-3 functionalization of indoles with α-heteroaryl-substituted methyl alcohols has been achieved using a metal-free, Cs2CO3/oxone®-mediated approach. chemrxiv.org This method is notable for its broad substrate scope, tolerating various functional groups on the indole ring. chemrxiv.org

Catalyst SystemAlkylating AgentPosition of AlkylationKey Features
Rh(III)/AgSbF6Diazo compoundsC-2High efficiency, atom-economy, mild conditions. mdpi.com
Palladium(0)N/A (intramolecular)Forms indoline ringC-H activation of simple alkyl groups. nih.gov
Cs2CO3/oxone®α-heteroaryl-substituted methyl alcoholsC-3Metal-free, broad substrate scope. chemrxiv.org

Metal-Catalyzed Cross-Coupling Reactions for C-7 Methylation and Ancillary Functionalization

The introduction of a methyl group at the C-7 position of the indole ring is another crucial transformation in the synthesis of the target compound. Directing group strategies are often employed to achieve site-selective functionalization at the less reactive C-7 position. rsc.org

One effective approach is the directed ortho-metalation (DoM), which involves the deprotonation of the C-7 position using a strong base, facilitated by a directing group on the indole nitrogen. figshare.comnih.gov The resulting C-7 metalated species can then be quenched with an electrophile, such as a methylating agent. For example, an N-amido group can direct the metalation to the C-7 position after initial C-2 silylation. figshare.comnih.gov This C-7 functionalized intermediate can then participate in further transformations, such as Suzuki-Miyaura cross-coupling reactions, to introduce aryl or heteroaryl groups. figshare.comnih.gov

Transition-metal-catalyzed cross-coupling reactions are indispensable for the functionalization of the indole core. rsc.org Nickel-catalyzed cross-coupling reactions, for instance, have been developed for the construction of C(sp3)–C(sp2) bonds at the benzylic position of the indole ring. rsc.org This method utilizes photoredox catalysis to generate a radical at the benzylic position, which then couples with an aryl or acyl partner. rsc.org While this particular method targets the C-3 alkyl group, it highlights the versatility of metal-catalyzed reactions in functionalizing various positions of the indole scaffold.

Palladium-catalyzed reactions, such as the Sonogashira and Heck couplings, are also widely used for the synthesis and functionalization of indoles and their aza-analogs. mdpi.com These reactions enable the formation of carbon-carbon bonds under relatively mild conditions.

Reaction TypeCatalystKey Transformation
Directed ortho-Metalation (DoM)n-BuLiC-7 functionalization. figshare.comnih.gov
Suzuki-Miyaura CouplingPalladium-basedC-7 arylation/heteroarylation. figshare.comnih.gov
Nickel-catalyzed Cross-CouplingNickel/PhotoredoxC(sp3)–C(sp2) bond formation at the benzylic position. rsc.org
Sonogashira/Heck CouplingPalladium-basedC-C bond formation for indole synthesis and functionalization. mdpi.com

Development of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.commsu.eduresearchgate.net These principles are increasingly being applied to the synthesis of indoles and their derivatives to create more sustainable and environmentally friendly methods.

One of the core tenets of green chemistry is the use of safer solvents. sigmaaldrich.com Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent for organic synthesis. researchgate.net Various methodologies have been developed for the synthesis of indoles and their derivatives in aqueous media, utilizing catalysts such as transition metals, lanthanides, and nanoparticles. researchgate.net For instance, the alkylation of indoles with β-nitrostyrenes can be carried out in an aqueous medium at elevated temperatures without the need for a catalyst. researchgate.net The purification of crude indole can also be achieved through a process involving dissolution in an organic solvent immiscible with water, followed by extraction into an aqueous phase, effectively removing organic impurities. google.com

Solvent-free, or neat, reaction conditions represent another significant advancement in green synthesis. nih.gov The solid-state reaction between anilines and phenacyl bromides, followed by microwave irradiation, provides a mild and environmentally friendly method for the synthesis of 2-arylindoles without the use of organic solvents. organic-chemistry.org

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov This technology is particularly well-suited for the synthesis of medicinally relevant indoles. nih.gov

Microwave irradiation has been successfully employed in various classical indole syntheses, including the Fischer, Bischler, and Madelung reactions. nih.gov For example, a microwave-assisted, solvent-free Bischler indole synthesis has been reported to produce 2-arylindoles in good yields. organic-chemistry.org Furthermore, microwave heating can dramatically accelerate key steps in the synthesis of 7-azaindoles, which are important bioisosteres of indoles. organic-chemistry.org Palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines under microwave irradiation has also been optimized for the efficient synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives in excellent yields. mdpi.comunina.it

Green Chemistry ApproachKey FeaturesExample Application
Aqueous Media SynthesisUse of water as a benign solvent. researchgate.netAlkylation of indoles with β-nitrostyrenes. researchgate.net
Solvent-Free SynthesisAvoids the use of organic solvents. nih.govMicrowave-assisted Bischler synthesis of 2-arylindoles. organic-chemistry.org
Microwave-Assisted SynthesisFaster reaction times, often higher yields. nih.govnih.govPalladium-catalyzed synthesis of 2-methyl-1H-indole-3-carboxylates. mdpi.comunina.it

Ionic liquids (ILs) are salts with low melting points that are considered green alternatives to volatile organic solvents due to their low vapor pressure, high thermal stability, and recyclability. nih.gov They can act as both the solvent and the catalyst in chemical reactions. Brønsted acid ionic liquids have been used as recyclable catalysts for the synthesis of α-indolylacrylate derivatives in butyl acetate, a recyclable solvent. nih.gov The use of ionic liquids can also facilitate catalyst and product separation. researchgate.net

Solid acid catalysts offer advantages such as ease of handling, separation from the reaction mixture, and reduced corrosion and environmental problems compared to liquid acids. They are being explored for various organic transformations, including those relevant to indole synthesis.

Stereoselective Synthesis of Chiral this compound Derivatives (Where Applicable)

The synthesis of enantiomerically pure chiral indole derivatives is of great importance, as the biological activity of a molecule can be highly dependent on its stereochemistry. mdpi.com While the parent compound this compound is achiral, the introduction of a chiral center at the α-position of the isopropyl group or elsewhere in the molecule would necessitate stereoselective synthetic methods.

The synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives has been achieved through the N-alkylation of racemic starting materials with a chiral reagent to form diastereomers, which can then be separated and converted to the desired enantiomers. mdpi.com This approach highlights a common strategy for obtaining enantiomerically pure compounds.

For the synthesis of chiral derivatives of this compound, methods such as biocatalytic resolution and asymmetric catalysis would be applicable. Biocatalytic resolution has been used in the stereoselective synthesis of a branched octose, where a key step involved the enzymatic resolution of a Baylis-Hillman adduct. nih.gov Asymmetric catalysis, using chiral catalysts or ligands, is another powerful tool for establishing stereocenters with high enantioselectivity.

Theoretical and Computational Chemistry Investigations of 7 Methyl 3 Propan 2 Yl 1h Indole

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to model the molecule at the electronic level, yielding a wealth of information about its inherent characteristics.

Analysis of Frontier Molecular Orbitals (FMOs) and Global Reactivity Descriptors (e.g., Hardness, Electrophilicity)The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity.wikipedia.orgThe HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.libretexts.orgThe energy difference between them, the HOMO-LUMO gap, indicates the molecule's chemical stability.researchgate.netFrom these energies, global reactivity descriptors can be calculated:

Chemical Hardness (η): Resistance to change in its electron distribution.

Electronegativity (χ): The power to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. researchgate.netdergipark.org.tr

These parameters would predict how 7-methyl-3-(propan-2-yl)-1H-indole might behave in chemical reactions.

Predicted Spectroscopic Parameters: Theoretical Methodologies for NMR, IR, and UV-Vis SpectraComputational methods can predict the spectroscopic signatures of a molecule:

NMR: Gauge-Independent Atomic Orbital (GIAO) calculations within DFT can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental data, help confirm the molecule's structure.

IR: The vibrational frequencies can be calculated to produce a theoretical Infrared (IR) spectrum. This helps in identifying the characteristic functional groups, such as the N-H stretch of the indole (B1671886) ring and the C-H vibrations of the alkyl groups.

UV-Vis: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions, predicting the absorption wavelengths (λmax) in the UV-Visible spectrum. researchgate.net This provides insight into the electronic structure and conjugation within the molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static picture, Molecular Dynamics (MD) simulations model the molecule's movement over time, offering insights into its dynamic behavior and interactions with its environment. researchgate.net

Simulation of Solvent-Induced Structural Perturbations

The local environment created by solvent molecules can significantly influence the conformational preferences and electronic properties of a solute. For this compound, computational methods allow for a detailed analysis of these solvent-induced perturbations. Molecular dynamics (MD) simulations and quantum mechanical/molecular mechanics (QM/MM) approaches are particularly powerful in this regard.

In a typical simulation, the indole derivative is placed in a box of explicit solvent molecules, such as water, methanol, or a non-polar solvent like hexane. The interactions between the solute and solvent are then calculated over time, providing a dynamic picture of how the solvent molecules arrange themselves around the indole and how this affects the molecule's geometry.

Key parameters that are monitored include the dihedral angles of the propan-2-yl group, the planarity of the indole ring, and the N-H bond length. The solvent can influence the rotational barrier of the isopropyl group and the subtle puckering of the bicyclic indole system. Furthermore, the electronic properties, such as the dipole moment, are highly sensitive to the solvent polarity. researchgate.net

Table 1: Simulated Solvent Effects on Key Properties of an Indole Derivative

PropertyGas Phase (Simulated)Water (Simulated)Hexane (Simulated)
Dipole Moment (Debye)~1.8 D~2.5 - 3.0 D~1.9 D
N-H Bond Length (Å)~1.01 Å~1.02 - 1.03 Å~1.01 Å
Rotational Barrier of Isopropyl Group (kcal/mol)~2.5 kcal/mol~3.0 - 3.5 kcal/mol~2.4 kcal/mol

Note: The data in this table are illustrative and based on general principles of solvent effects on indole derivatives. Specific experimental or computational data for this compound were not available in the public literature.

These simulations can also predict changes in the UV-Vis absorption and fluorescence spectra of this compound in different solvents. nih.gov The stabilization of the excited state by polar solvents typically leads to a red-shift (a shift to longer wavelengths) in the fluorescence spectrum, a phenomenon known as a solvatochromic shift. researchgate.netdtic.mil Computational models can quantify this shift, providing valuable information for the design of fluorescent probes. nih.gov

Computational Studies on Reaction Mechanisms Involving this compound

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for elucidating reaction mechanisms. By calculating the potential energy surface of a reaction, DFT can identify the structures of reactants, products, intermediates, and, crucially, transition states. This information provides a detailed understanding of the reaction pathway and the factors that control its rate and selectivity.

For this compound, electrophilic substitution is a characteristic reaction of the indole ring. The electron-rich nature of the indole system makes it susceptible to attack by electrophiles. The substitution pattern is influenced by the existing methyl and isopropyl groups. DFT calculations can be used to model the attack of an electrophile (e.g., a nitronium ion, NO₂⁺, or a halogen) at different positions of the indole ring. The calculations would determine the activation energy for each possible pathway, thus predicting the most likely site of substitution. researchgate.net

For instance, in the acid-catalyzed chlorination of indole, DFT calculations have shown that the activation energy for substitution at different positions can be precisely calculated, allowing for a prediction of the major product. researchgate.net For this compound, the C2 position is generally the most nucleophilic, but steric hindrance from the adjacent isopropyl group might favor substitution at other positions like C4 or C6.

Table 2: Illustrative DFT-Calculated Activation Energies for Electrophilic Bromination of this compound

Position of SubstitutionRelative Activation Energy (kcal/mol)
C212.5 (sterically hindered)
C415.2
C517.8
C616.5

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from DFT calculations. The actual values would require specific computations for this molecule.

Nucleophilic aromatic substitution on the indole ring is less common unless the ring is activated by strongly electron-withdrawing groups. However, the principles of transition state characterization remain the same. DFT can be used to model the approach of a nucleophile and locate the transition state for the addition-elimination or other relevant mechanisms.

Many important synthetic transformations involving indoles are catalyzed by transition metals. Computational chemistry plays a vital role in understanding the intricate mechanisms of these catalytic cycles. By modeling each step of the cycle—oxidative addition, migratory insertion, reductive elimination, etc.—researchers can gain insights into the role of the catalyst, the ligands, and the substrate.

For this compound, a variety of metal-catalyzed reactions could be envisaged, such as cross-coupling reactions to introduce new substituents or cycloaddition reactions. acs.org A computational study of such a reaction would involve:

Reactant and Catalyst Modeling: Building accurate 3D models of the indole derivative and the active catalytic species.

Mapping the Catalytic Cycle: Calculating the energy of each intermediate and transition state in the proposed catalytic cycle.

Rationalizing Selectivity: If multiple products are possible (e.g., regioisomers or stereoisomers), the calculations can explain why one is formed preferentially over others. acs.org

For example, in a palladium-catalyzed C-H activation/functionalization reaction at the C2 position, DFT calculations could be used to compare the energies of different proposed catalytic intermediates and transition states, validating the most plausible reaction pathway.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Profiling of 7 Methyl 3 Propan 2 Yl 1h Indole Emphasis on Methodologies and Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 7-methyl-3-(propan-2-yl)-1H-indole. researchgate.netipb.pt By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. numberanalytics.com

Multi-Nuclear NMR (¹H, ¹³C, ¹⁵N) Techniques for Definitive Assignments

A comprehensive NMR analysis involves the use of multiple nuclei, primarily proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), to build a complete picture of the molecular structure. researchgate.netipb.pt

¹H NMR: Proton NMR is fundamental for identifying the number and types of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons on the indole (B1671886) ring, the N-H proton, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the protons of the methyl group at the 7-position. The chemical shifts (δ) and coupling constants (J) of these signals provide crucial information about their electronic environment and neighboring protons. youtube.comnih.gov

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. acs.org Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of its substituents. youtube.comresearchsolutions.com For instance, the carbons of the aromatic indole ring will resonate in a different region compared to the aliphatic carbons of the isopropyl and methyl groups.

¹⁵N NMR: Given that this compound contains a nitrogen atom within its heterocyclic ring, ¹⁵N NMR can offer valuable insights. nih.gov The chemical shift of the nitrogen atom is sensitive to its hybridization state and the electronic effects of the substituents on the indole ring. scispace.comscispace.com While ¹⁵N has a low natural abundance, isotopic labeling can be employed to enhance signal intensity for more detailed studies. nih.govresearchgate.net The ¹⁵N chemical shift would confirm the presence and electronic environment of the indole nitrogen. scispace.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-H ~8.0 -
C2-H ~7.0 ~122.0
C4-H ~7.3 ~120.0
C5-H ~6.9 ~121.0
C6-H ~7.0 ~119.0
C7-CH₃ ~2.4 ~16.0
C3-CH(CH₃)₂ ~3.1 ~28.0
C3-CH(CH₃)₂ ~1.3 (d, 6H) ~23.0
C2 - ~122.0
C3 - ~120.0
C3a - ~128.0
C4 - ~120.0
C5 - ~121.0
C6 - ~119.0
C7 - ~129.0
C7a - ~136.0

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei, providing a deeper understanding of the molecular structure. epfl.chslideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com In the COSY spectrum of this compound, cross-peaks would be observed between the methine proton and the methyl protons of the isopropyl group, as well as between adjacent aromatic protons on the benzene (B151609) ring portion of the indole nucleus. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached. epfl.chsdsu.edu The HSQC spectrum provides a direct link between the ¹H and ¹³C signals, confirming which proton is bonded to which carbon. researchgate.net For example, it would show a correlation between the C2-H proton and the C2 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. epfl.chsdsu.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. researchgate.net For instance, correlations would be expected between the protons of the 7-methyl group and the C6, C7, and C7a carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other 2D experiments that show through-bond correlations, NOESY reveals through-space proximity between protons. diva-portal.org This is crucial for determining the stereochemistry and conformation of a molecule. In the case of this compound, NOESY could show correlations between the protons of the 7-methyl group and the H6 proton, confirming their spatial closeness. researchgate.net

Solid-State NMR Spectroscopy for Polymorph and Crystalline Form Analysis

While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR (ssNMR) is essential for characterizing the compound in its solid form. researchgate.net Different crystalline forms, or polymorphs, of a compound can have distinct physical properties. ssNMR can differentiate between these polymorphs because the chemical shifts and line shapes are sensitive to the local molecular environment and packing in the crystal lattice. nih.govjeol.com For this compound, ssNMR could be used to identify and characterize any existing polymorphs, which is critical for consistency in pharmaceutical applications.

Mass Spectrometry (MS) Characterization Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. acs.org It is used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This accuracy allows for the determination of the elemental composition of the parent ion of this compound. By comparing the experimentally measured accurate mass with the calculated mass for the chemical formula C₁₂H₁₅N, the molecular formula can be unequivocally confirmed.

Fragmentation Pathway Analysis and Mechanistic Studies of Ion Decomposition

In mass spectrometry, molecules are often fragmented into smaller, charged pieces. The pattern of these fragments is unique to the molecule's structure and can be used for identification and structural elucidation. acs.org The fragmentation of indole derivatives is well-studied. nih.govscirp.orgnih.govresearchgate.net For this compound, common fragmentation pathways would likely involve:

Loss of a methyl group: A fragment corresponding to the loss of a methyl radical (•CH₃) from the isopropyl group is a probable pathway.

Loss of a propyl group: Cleavage of the bond between the indole ring and the isopropyl group could lead to the loss of a propyl radical.

Ring fragmentation: The indole ring itself can undergo characteristic fragmentation, such as the loss of hydrogen cyanide (HCN). acs.org

By analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be constructed. Tandem mass spectrometry (MS/MS) experiments can further probe these fragmentation pathways by isolating a specific ion and inducing further fragmentation, providing even more detailed structural information. nih.govjst.go.jp

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment
173 [M]⁺ (Molecular Ion)
158 [M - CH₃]⁺
130 [M - C₃H₇]⁺
115 [M - C₃H₇ - CH₃]⁺
103 [Indole ring fragment]

Note: These are predicted fragments and their relative intensities would depend on the ionization method and energy.

Tandem Mass Spectrometry (MS/MS) for Complex Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a specific ion and analyzing the resulting fragments. In a typical MS/MS experiment, the parent or molecular ion of this compound (C₁₂H₁₅N), with a molecular weight of 173.25 g/mol , is first isolated. This isolated ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragments provides a "fingerprint" that helps to confirm the compound's intricate structure.

The fragmentation of indole derivatives under electron impact or other ionization methods often follows predictable pathways. scirp.orgacs.org For this compound, the fragmentation is expected to be influenced by the stable indole core and the nature of the alkyl substituents.

Key fragmentation pathways anticipated for this compound include:

Loss of a methyl radical (•CH₃): A common fragmentation for isopropyl groups is the cleavage of a C-C bond to lose a methyl group, which would result in a prominent ion at m/z 158.

Benzylic cleavage: The bond between the isopropyl group and the indole ring is a point of likely cleavage. This would lead to the formation of a stable tropylium-like ion or other rearranged structures. Loss of the entire isopropyl group (C₃H₇) would result in an ion at m/z 130.

Ring fragmentation: The indole ring itself can undergo fragmentation, often characterized by the loss of small molecules like hydrogen cyanide (HCN), which is a characteristic fragmentation for indole compounds. scirp.org

Table 1: Predicted MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
174 [M+H]⁺159CH₃[C₁₁H₁₂N]⁺
174 [M+H]⁺132C₃H₆ (propene)[C₉H₈N]⁺
174 [M+H]⁺130C₃H₇[C₉H₇N]⁺
132105HCN[C₈H₇]⁺

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and molecular vibrations within a compound. These techniques are complementary and are essential for the structural confirmation of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a plot of absorbance versus wavenumber and is unique for each compound, serving as a molecular fingerprint. The analysis of the FTIR spectrum of this compound allows for the identification of its key functional groups.

Based on the known spectral data for indole and its alkylated derivatives, the following characteristic absorption bands are expected: researchgate.net

N-H Stretch: A sharp to moderately broad absorption band is anticipated in the region of 3400-3500 cm⁻¹, which is characteristic of the N-H stretching vibration of the indole ring. researchgate.net

Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic benzene and pyrrole (B145914) rings.

Aliphatic C-H Stretch: Strong absorption bands are expected in the 2850-2975 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and isopropyl groups. docbrown.info

C=C Aromatic Ring Stretch: The stretching vibrations of the carbon-carbon double bonds within the indole ring typically give rise to several sharp bands in the 1450-1620 cm⁻¹ region. researchgate.net

C-H Bending: Bending vibrations for the alkyl groups (methyl and isopropyl) will appear in the 1365-1470 cm⁻¹ range. docbrown.info

Out-of-Plane C-H Bending: The substitution pattern on the benzene ring can be inferred from the strong absorption bands in the 700-900 cm⁻¹ region, which arise from out-of-plane C-H bending vibrations.

Table 2: Expected Characteristic FTIR Peaks for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3450N-H StretchIndole N-H
~3050C-H StretchAromatic C-H
2870-2960C-H StretchAliphatic (Isopropyl, Methyl)
~1615, 1580, 1460C=C StretchAromatic Ring
~1385, 1370C-H BendIsopropyl (gem-dimethyl)
~740-780C-H BendAromatic (o-o-p bend)

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light, usually from a laser. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. Therefore, it provides complementary information.

For this compound, Raman spectroscopy is particularly useful for observing non-polar bonds. Key expected features in the Raman spectrum include:

Aromatic Ring Vibrations: The C=C stretching vibrations of the indole ring, which are strong in the FTIR spectrum, are also typically strong in the Raman spectrum, appearing in the 1400-1650 cm⁻¹ region. nih.gov

Alkyl Group Vibrations: The C-H stretching and bending vibrations of the methyl and isopropyl groups are also observable.

Indole Ring Breathing Modes: Characteristic "breathing" modes of the entire indole ring structure can be observed, which are often sensitive to substitution. nih.gov

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, aiding in its definitive identification. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules are arranged in the crystal lattice.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. nih.govresearchgate.net

The analysis would reveal:

Molecular Confirmation: The precise spatial arrangement of the atoms, including the planarity of the indole ring and the orientation of the methyl and isopropyl substituents.

Bond Lengths and Angles: Exact measurements of all bond lengths and angles, which can be compared to theoretical values and data from related structures. mdpi.commdpi.com

Intermolecular Interactions: The nature and geometry of intermolecular forces, such as hydrogen bonding (involving the N-H group) and van der Waals interactions, that stabilize the crystal structure. acs.org

Table 3: Hypothetical Single Crystal X-ray Diffraction Data for this compound (based on similar indole structures)

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pna2₁
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 20
β (°)90 - 105
Volume (ų)1500 - 2000
Z (molecules/unit cell)4

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample (a powder) and is particularly useful for identifying the crystalline phase of a material and detecting the presence of different polymorphs or impurities. youtube.comiucr.orgwikipedia.org The sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ).

The resulting diffractogram is a unique fingerprint for a specific crystalline form of this compound. The positions and intensities of the diffraction peaks are determined by the crystal lattice parameters (the size and shape of the unit cell). scribd.com PXRD is a rapid and non-destructive technique that can be used for:

Phase Identification: Comparing the experimental PXRD pattern to a database of known patterns or to a pattern calculated from single-crystal data to confirm the identity of the crystalline solid.

Polymorph Screening: Identifying different crystalline forms (polymorphs) of the compound, which may have different physical properties. youtube.com

Assessment of Crystallinity: Determining the degree of crystallinity in a sample by comparing the intensity of the sharp diffraction peaks to any broad, amorphous background signal. wikipedia.org

By combining these advanced analytical methodologies, a comprehensive and unambiguous structural and purity profile of this compound can be established.

Chromatographic and Other Analytical Techniques for Isolation and Purity Assessment

The isolation and determination of purity for this compound rely heavily on chromatographic techniques that separate the target molecule from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of substituted indole derivatives due to its high resolution and sensitivity. nih.gov Developing a robust HPLC method for this compound involves the systematic optimization of several parameters to achieve efficient separation and accurate quantification.

A common approach for indole compounds is reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. nih.gov For this compound, a C18 or C8 column would be a suitable choice for the stationary phase. nih.govmdpi.comcetjournal.it

Method development would involve:

Mobile Phase Selection: A gradient elution is often preferred over isocratic elution for complex sample matrices, allowing for the separation of compounds with a wide range of polarities. nih.gov A typical mobile phase combination would be a mixture of an aqueous component (often with a pH modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.comcetjournal.it The gradient would typically start with a higher proportion of the aqueous phase, gradually increasing the organic solvent concentration to elute more nonpolar compounds.

Detection: A photodiode array (PDA) detector is highly effective, allowing for the monitoring of absorbance at multiple wavelengths. mdpi.com The characteristic UV absorbance of the indole ring system, typically around 280 nm, would be used for detection and quantification. mdpi.com For enhanced sensitivity and selectivity, a fluorescence detector can also be employed, as many indole derivatives exhibit natural fluorescence. researchgate.net The excitation wavelength would be set near the compound's absorbance maximum, and the emission wavelength would be optimized for the best signal-to-noise ratio. nih.govresearchgate.net

Optimization of Parameters: Key chromatographic parameters such as retention time (t_R), capacity factor (k'), selectivity (α), and resolution (R_s) are monitored and optimized by adjusting the mobile phase composition, pH, and gradient slope. nih.gov The goal is to achieve a symmetric peak for the target compound with adequate resolution from any potential impurities.

A hypothetical optimized HPLC method for the purity assessment of this compound is detailed in the table below.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-25 min: 30-90% B; 25-30 min: 90% B; 30-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 280 nm

This method would be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure its suitability for routine quality control. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the final product. nih.gov This is particularly useful for detecting residual solvents, starting materials, or byproducts from the synthesis of this compound.

For many indole compounds, derivatization is often necessary to increase their volatility and thermal stability for GC analysis. mdpi.com A common derivatization technique is silylation, which replaces active hydrogens (like the one on the indole nitrogen) with a trimethylsilyl (B98337) (TMS) group. mdpi.com An alternative derivatization involves reaction with an alkyl chloroformate. nih.gov

The GC-MS analysis workflow would include:

Sample Preparation: The sample containing this compound would be dissolved in a suitable solvent, and a derivatizing agent (e.g., BSTFA for silylation) would be added. The reaction mixture is typically heated to ensure complete derivatization.

Gas Chromatography: The derivatized sample is injected into the GC, where it is vaporized and separated based on boiling point and interaction with the stationary phase of the capillary column. A non-polar or medium-polarity column (e.g., DB-5ms) is generally used. The oven temperature is programmed to ramp up, allowing for the separation of compounds over a range of volatilities.

Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound. This allows for the identification of unknown impurities by comparing their mass spectra to spectral libraries (like the NIST library). mdpi.com The fragmentation pattern of prenylated indole derivatives, for instance, often shows characteristic losses of specific chemical groups. nih.gov

Table 2: Representative GC-MS Method Parameters for Impurity Profiling of Derivatized this compound

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Oven Program Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 10 min
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-550 m/z
Derivatization Silylation with BSTFA

Through GC-MS analysis, a comprehensive profile of volatile and semi-volatile impurities can be established, which is crucial for ensuring the purity and quality of the final this compound product.

Chemical Reactivity and Derivatization Studies of 7 Methyl 3 Propan 2 Yl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic systems. In indoles, the reaction is highly influenced by the electron-rich nature of the bicyclic system.

Regioselectivity and Electronic/Steric Effects of Methyl and Isopropyl Substituents

The indole nucleus is inherently activated towards electrophilic attack, with the C3 position being the most nucleophilic and kinetically favored site of substitution. However, in 7-methyl-3-(propan-2-yl)-1H-indole, the C3 position is blocked by a bulky isopropyl group. This steric hindrance redirects electrophilic attack to other positions on the indole ring.

The regiochemical outcome is therefore determined by the interplay of the directing effects of the nitrogen atom, the 7-methyl group, and the 3-isopropyl group. The nitrogen lone pair strongly activates the pyrrole (B145914) ring, and to a lesser extent, the benzene (B151609) ring. The 7-methyl group is an activating, ortho-, para-director, further enhancing the electron density at positions C6 and C4 of the benzene ring. The 3-isopropyl group, while primarily acting as a steric block for the C3 and C2 positions, also has a weak electron-donating inductive effect.

Consequently, electrophilic substitution is anticipated to occur primarily on the benzene portion of the indole. The most likely positions for attack are C4 and C6, which are ortho and para to the activating 7-methyl group and are also activated by the indole nitrogen. Attack at C2 is sterically hindered by the adjacent isopropyl group. Substitution at C5 is also possible but is generally less favored than at C4 and C6. The precise distribution of isomers will depend on the specific electrophile and reaction conditions. youtube.comlibretexts.org

Nitration, Halogenation, Sulfonation, and Friedel-Crafts Reactions

Nitration: The nitration of indoles typically requires carefully controlled, non-acidic conditions to avoid polymerization and degradation of the acid-sensitive indole core. rug.nl For this compound, nitrating agents like trifluoroacetyl nitrate, generated in situ, would be suitable. rug.nl Given the directing effects discussed, nitration is expected to yield a mixture of nitroindoles, with substitution at the C4 and C6 positions being the most probable outcomes.

Halogenation: Halogenation of indoles is a common transformation. Enzymatic halogenation, for instance, has been shown to be effective for various indole derivatives, including 7-methylindole (B51510), which is brominated with good to high yields, typically at the C3 position. nih.govresearchgate.net With the C3 position blocked in the target molecule, halogenation with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) would likely occur on the benzene ring, favoring the C4 and C6 positions. mdpi.com

Sulfonation: Sulfonation of indoles is less common due to the harsh acidic conditions typically required, which can lead to decomposition. Milder conditions, perhaps using a sulfur trioxide-pyridine complex, would be necessary. The regioselectivity would be expected to follow the general principles for electrophilic substitution on this scaffold.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are powerful C-C bond-forming reactions. masterorganicchemistry.com Intramolecular Friedel-Crafts reactions of indoles have been used to synthesize fused ring systems. sc.edumasterorganicchemistry.com For this compound, Friedel-Crafts acylation, catalyzed by a Lewis acid like AlCl₃, would introduce an acyl group onto the benzene ring, likely at the C4 or C6 position. researchgate.net The reaction of 1-(phenylsulfonyl)indoles with acid anhydrides or acid chlorides in the presence of aluminum chloride yields 3-acyl-1-(phenylsulfonyl)indoles in high yields. researchgate.net A similar strategy could be applied to a protected form of the target molecule to direct acylation to the benzene ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound This table is predictive and based on general principles of organic chemistry.

Reaction Reagent Example Predicted Major Products Rationale
Nitration HNO₃ / Ac₂O 4-Nitro- & 6-Nitro- isomers C3 blocked; C4/C6 activated by N and 7-Me.
Halogenation NBS / CCl₄ 4-Bromo- & 6-Bromo- isomers C3 blocked; C4/C6 activated by N and 7-Me.
Sulfonation SO₃-Pyridine complex 4-Sulfonyl- & 6-Sulfonyl- isomers C3 blocked; C4/C6 activated by N and 7-Me.
Friedel-Crafts Acylation Acyl chloride / AlCl₃ 4-Acyl- & 6-Acyl- isomers C3 blocked; C4/C6 activated by N and 7-Me.

Nucleophilic Reactions and Annulation Strategies

While the indole ring is electron-rich and thus generally reactive towards electrophiles, nucleophilic attack is also possible, particularly at the C2 position, often facilitated by N-protection. Annulation reactions, which build a new ring onto the indole framework, are powerful strategies for creating complex heterocyclic systems.

For this compound, the C2 position is adjacent to the bulky isopropyl group, which presents a steric challenge for incoming nucleophiles. However, this steric hindrance is not always prohibitive. The synthesis of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, an intermediate for the drug fluvastatin, involves a condensation reaction at the C2-methyl group (which would be analogous to a C2-functionalized derivative of our target molecule), demonstrating that C2 can be a site of reactivity. scirp.org

Annulation strategies often involve the initial functionalization of the indole followed by a cyclization step. For instance, a palladium-catalyzed annulation of internal alkynes with 2-iodoanilines is a known method for synthesizing 2,3-disubstituted indoles. acs.org A similar strategy could be envisioned where a suitably functionalized derivative of this compound undergoes cyclization to build a new ring, for example, a [3+2] annulation. acs.orgacs.org Such reactions can lead to the formation of complex polycyclic indole derivatives. acs.org

Transition Metal-Catalyzed Coupling Reactions for Further Functionalization

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and indoles are common substrates for these transformations. These methods allow for the precise formation of C-C and C-heteroatom bonds.

Suzuki, Heck, Sonogashira, and Buchwald-Hartwig Coupling Reactions

To utilize these powerful coupling reactions, this compound would first need to be halogenated. As discussed, halogenation would likely occur at the C4 or C6 positions. These halo-derivatives can then serve as substrates for various cross-coupling reactions.

Suzuki Coupling: The Suzuki reaction, which couples an organoboron compound with an organohalide, is widely used for creating biaryl linkages. harvard.edu A bromo-substituted this compound could be coupled with a variety of aryl or vinyl boronic acids or esters to introduce new substituents at the C4 or C6 position.

Heck Reaction: The Heck reaction couples an organohalide with an alkene. A halogenated derivative of the target indole could undergo a Heck reaction to introduce an alkenyl substituent, providing a route to extended conjugated systems.

Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgbeilstein-journals.org This reaction would allow for the introduction of an alkynyl group onto the benzene ring of the indole scaffold, which can then be used for further transformations, such as the synthesis of heterocycles. nih.govnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds. wikipedia.orglibretexts.org It allows for the coupling of an organohalide with an amine. rug.nl A halogenated this compound could be coupled with a wide range of primary or secondary amines to produce amino-substituted indoles. researchgate.net This reaction is known to be tolerant of the unprotected N-H group of the indole. researchgate.net

Table 2: Potential Cross-Coupling Reactions on a Halogenated this compound Derivative (e.g., 6-Bromo-isomer)

Reaction Coupling Partner Catalyst System (Typical) Product Type
Suzuki Arylboronic acid Pd(PPh₃)₄ / Base 6-Aryl-7-methyl-3-(propan-2-yl)-1H-indole
Heck Alkene Pd(OAc)₂ / Ligand / Base 6-Alkenyl-7-methyl-3-(propan-2-yl)-1H-indole
Sonogashira Terminal alkyne PdCl₂(PPh₃)₂ / CuI / Base 6-Alkynyl-7-methyl-3-(propan-2-yl)-1H-indole
Buchwald-Hartwig Amine Pd₂(dba)₃ / Ligand / Base 6-Amino-7-methyl-3-(propan-2-yl)-1H-indole

C-H Functionalization for Novel Derivatization

Direct C-H functionalization is an increasingly important area of research as it allows for the derivatization of molecules without the need for pre-functionalization (e.g., halogenation). For indoles, C-H functionalization can be directed to various positions. While C2 and C3 are the most inherently reactive positions, the use of directing groups can steer the reaction to other sites. nih.gov

For this compound, the C3 position is blocked, and the C2 position is sterically encumbered. Therefore, C-H functionalization of the benzene ring is a promising strategy. Specifically, C-H activation at the C7 position of indoles has been achieved using directing groups attached to the indole nitrogen. researchgate.net A bulky directing group can coordinate to a metal catalyst (e.g., palladium or rhodium) and bring it into proximity with the C7 C-H bond, leading to selective functionalization. researchgate.netnih.gov While the target molecule already has a methyl group at C7, this methodology highlights the potential for direct C-H activation at other positions, such as C2, C4, or C6, depending on the catalyst and directing group strategy employed. Rhodium-catalyzed C-H functionalization with diazo compounds, for example, typically occurs at the C3 position, but in a blocked system, reactivity may be diverted elsewhere. nih.gov

Oxidation and Reduction Chemistry of the Indole Ring and Side Chains

The indole ring system and its alkyl substituents are susceptible to various oxidation and reduction reactions, which can lead to a diverse range of functionalized products. The reactivity is often dictated by the specific reagents and conditions employed.

Oxidation:

The oxidation of indoles can occur at several positions, including the C2-C3 double bond, the indole nitrogen, and the alkyl side chains. For C2,C3-dialkyl-substituted indoles, selective C-H oxygenation can be achieved under mild conditions. nih.gov For instance, the reaction of such indoles with acyl nitroso reagents, often generated in situ, can lead to the introduction of a hydroxyl group at the C2-position. nih.gov The position of alkyl substitution on the indole ring plays a crucial role in directing the reaction pathway. nih.gov In the case of this compound, the C2 position is unsubstituted and highly nucleophilic, making it a likely site for initial oxidative attack. This can lead to the formation of 2-oxoindoles (oxindoles).

Furthermore, the benzene portion of the indole ring can undergo oxidation. Studies on the metabolism of indole-3-acetic acid have shown that hydroxylation can occur at the C7 position, leading to compounds like 7-hydroxyoxindole-3-acetic acid. nih.gov This suggests a potential pathway for the functionalization of the C7-methyl group in this compound, possibly proceeding through an initial hydroxylation of the ring at C7 followed by further transformations. nih.gov

The side chains are also targets for oxidation. The isopropyl group at C3 and the methyl group at C7 possess benzylic protons, which are susceptible to oxidation to form alcohols, aldehydes, or carboxylic acids, depending on the strength of the oxidizing agent.

Reduction:

Reduction of the indole nucleus typically requires strong reducing agents and harsh conditions to overcome the aromaticity of the system. Catalytic hydrogenation can reduce the C2-C3 double bond to yield an indoline (B122111), or under more forcing conditions, can saturate the entire benzene ring.

A milder and more synthetically versatile approach involves the reductive desulfonylation of 3-arenesulfonyl indoles. This method provides access to 3-alkyl indoles through the reduction of a C-S bond, demonstrating a strategy for modifying the C3-substituent under reductive conditions. rsc.org While not a direct reduction of the target compound, it illustrates a reductive method for the synthesis of related structures. rsc.org

Synthesis of Structurally Modified Analogs and Congeners of this compound

The structural modification of this compound is a key strategy for developing new compounds with potentially enhanced or novel properties. Derivatization can be targeted at several key positions: the indole nitrogen, the C3-isopropyl group, and the C7-methyl group.

The N-H bond of the indole ring is acidic and can be readily deprotonated by a suitable base, allowing for the introduction of a wide variety of substituents. N-substituted indole derivatives are of significant interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. nih.gov

Common modifications include:

N-Alkylation: Introduction of alkyl groups can be achieved by treating the indole with an alkyl halide in the presence of a base like sodium hydride (NaH).

N-Arylation: The attachment of aryl groups can be accomplished through copper-catalyzed C-N bond formation reactions with aryl halides. nih.gov

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acylindoles. For example, treatment of 2-(1H-indol-3-yl)quinazolin-4(3H)-one with benzoyl chloride results in the N-benzoylated product. nih.gov

N-Sulfonylation: The introduction of sulfonyl groups, such as a tosyl group, serves both as a protecting group and as an activating group for further reactions.

Introduction of Electron-Capturing Groups: For analytical purposes, groups like pentafluorobenzyl can be introduced at the indole nitrogen to enhance detection by methods such as electron capture negative chemical ionization mass spectrometry. nih.gov

Table 1: Examples of N-Substituted Indole Analogs

Reagent/Catalyst N-Substituent Reference
Pentafluorobenzyl Bromide Pentafluorobenzyl nih.gov
Trifluoroacetic Anhydride Trifluoroacetyl nih.gov
Methyl Iodide / NaH Methyl nih.gov
Benzoyl Chloride Benzoyl nih.gov
Aryl Iodide / Copper Catalyst Aryl nih.gov

The C3 position of the indole ring is highly reactive towards electrophiles and is a common site for substitution. Modifying the existing isopropyl group or synthesizing analogs with different alkyl chains at this position can significantly impact the molecule's properties.

One powerful method for introducing diverse alkyl groups at the C3 position involves the reaction of 3-arenesulfonyl indoles with Grignard reagents. rsc.org This approach allows for the synthesis of indoles with branched or linear alkyl chains by selecting the appropriate Grignard reagent. rsc.org For example, reacting a corresponding 7-methyl-3-arenesulfonylindole with different alkyl magnesium halides could produce analogs with ethyl, propyl, or tert-butyl groups at C3.

Another synthetic strategy involves building the side chain from a C3-functionalized precursor. For example, the synthesis of α-methyltryptamine, which is 3-(2-aminopropyl)indole, can be achieved through the condensation of indole-3-acetone with hydroxylamine, followed by reduction. wikipedia.org This general pathway could be adapted to synthesize a variety of C3-alkylated analogs.

The methyl group at the C7 position offers another site for synthetic modification. As a benzylic position, it is activated for various transformations.

Oxidation: The methyl group can be oxidized to a hydroxymethyl, formyl, or carboxyl group using appropriate oxidizing agents. This introduces new functional handles for further derivatization. Research on indole-3-carbaldehyde derivatives has shown that substituents at the C7 position can influence the efficiency of subsequent cyclization reactions. acs.orgacs.org

Halogenation: Free-radical halogenation can introduce a halogen atom, creating a reactive benzylic halide that can be used in nucleophilic substitution reactions to introduce a wide range of functionalities.

Metalation: Directed ortho-metalation strategies, though more complex for the indole benzene ring, could potentially be employed to functionalize the C7-methyl group or the adjacent C6 position.

Studies on related systems, such as the oxidation of indole-3-acetic acid to a 7-hydroxy derivative, highlight the possibility of functionalizing the C7 position of the indole core itself. nih.gov

Fusing additional heterocyclic rings to the indole scaffold is a common strategy in medicinal chemistry to create structurally complex and biologically active molecules. researchgate.netsemanticscholar.orgmetu.edu.tr The this compound core can serve as a starting material for the construction of various fused systems.

One approach involves using multicomponent reactions (MCRs). For instance, an indole, formaldehyde, and an amino hydrochloride can assemble to yield indole-fused oxadiazepines. semanticscholar.org Another strategy involves the cyclization of functionalized indoles. For example, rhodium-catalyzed aldehyde-directed [3+2] cascade annulation of indolyl aldehydes with alkynes can efficiently produce indole-embedded polycyclic skeletons like cyclopenta[b]indol-1(4H)-ones. acs.orgacs.org This type of reaction could be applied to a C2-formylated derivative of this compound.

The synthesis of fused systems often begins with a pre-functionalized indole. For example, isatin (B1672199) (indole-2,3-dione) derivatives are common starting points for creating fused 1,3,4-thiadiazoles, pyrimidines, and 1,2,4-triazines. researchgate.net A synthetic route starting from this compound would likely involve its conversion to a corresponding isatin or other reactive intermediate to facilitate the annulation of the new heterocyclic ring.

Mechanistic Insights into Molecular Interactions of 7 Methyl 3 Propan 2 Yl 1h Indole Theoretical and in Vitro Biophysical Perspectives, Excluding Clinical Data

Investigation of Compound-Target Intermolecular Interactions

The initial step in understanding the biological potential of a compound like 7-methyl-3-(propan-2-yl)-1H-indole involves characterizing its interactions with specific protein targets. This is achieved through a combination of computational modeling and experimental biophysical techniques.

Molecular Docking and Molecular Dynamics Simulations of Ligand-Receptor Complexes

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the binding of a small molecule to a protein target. nih.govresearchgate.net These in silico approaches provide a detailed view of the ligand-receptor complex at an atomic level. nih.govajchem-a.com

Binding Site Characterization and Interaction Profiling (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.govajchem-a.com For this compound, docking studies would be employed to identify potential binding sites on a target protein and to characterize the non-covalent interactions that stabilize the complex.

The indole (B1671886) scaffold, present in this compound, is known to participate in various types of interactions:

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, while the nitrogen atom itself can be a hydrogen bond acceptor.

Hydrophobic Interactions: The methyl and propan-2-yl substituents, as well as the bicyclic indole core, create hydrophobic regions that can interact favorably with nonpolar amino acid residues in the binding pocket.

Pi-Stacking: The aromatic indole ring can engage in pi-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

A hypothetical interaction profile for this compound with a protein target, based on typical findings for indole derivatives, is presented in Table 1. unibo.it

Table 1: Hypothetical Interaction Profile of this compound in a Protein Binding Site

Interaction Type Potential Interacting Residues Moiety of this compound Involved
Hydrogen Bond (Donor) Asp, Glu, Gln, Asn Indole N-H
Hydrophobic Interaction Leu, Val, Ile, Ala, Met Propan-2-yl group, Methyl group
Conformational Stability Analysis of Complexes

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. nih.govresearchgate.net MD simulations provide insights into the dynamic behavior of the complex, revealing how the ligand and protein adapt to each other.

A key metric for evaluating conformational stability is the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable complex is typically characterized by a low and converging RMSD value over the course of the simulation. Other analyses include the study of fluctuations in atomic positions (Root Mean Square Fluctuation or RMSF) and the persistence of intermolecular interactions, such as hydrogen bonds, throughout the simulation. nih.gov

Table 2: Hypothetical Conformational Stability Metrics from a Molecular Dynamics Simulation

Metric Value Interpretation
Protein RMSD < 3 Å Indicates a stable protein backbone conformation.
Ligand RMSD < 2 Å Suggests the ligand remains stably bound in the pocket.

Biophysical Methodologies for Binding Characterization (Conceptual, e.g., Surface Plasmon Resonance (SPR) Methodologies, Isothermal Titration Calorimetry (ITC) Methodologies)

To experimentally validate and quantify the binding predicted by computational methods, biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding of a ligand (analyte) to a receptor immobilized on a sensor surface in real-time. The binding event causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This allows for the determination of kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. mdpi.com In an ITC experiment, a solution of the ligand is titrated into a solution containing the protein target. The resulting heat changes are measured to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. mdpi.com These thermodynamic parameters provide a complete picture of the binding energetics. mdpi.com

Enzyme Modulation Mechanisms and Kinetics (Theoretical Frameworks and In Vitro Methodologies)

If the target protein is an enzyme, it is crucial to understand how this compound might modulate its activity. In vitro enzyme kinetic studies are performed to determine the mechanism of inhibition or activation.

Investigation of Inhibition/Activation Mechanisms (e.g., Competitive, Non-Competitive)

Enzyme inhibition can be broadly classified into several types, with competitive and non-competitive being two common mechanisms. nih.gov

Competitive Inhibition: In this mode, the inhibitor competes with the substrate for binding to the active site of the enzyme. The inhibitor's binding is mutually exclusive with substrate binding. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, a competitive inhibitor increases the Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged.

Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). nih.gov This binding event alters the conformation of the enzyme, reducing its catalytic efficiency. The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov In this case, the Vmax is decreased, but the Km remains unchanged. nih.gov

To determine the inhibition mechanism of this compound, enzyme activity would be measured at various substrate concentrations in the presence of different concentrations of the inhibitor. The data would then be plotted using methods like the Lineweaver-Burk plot to visualize the changes in Km and Vmax.

Table 3: Kinetic Parameters for Different Enzyme Inhibition Models

Inhibition Type Michaelis Constant (Km) Maximum Velocity (Vmax)
No Inhibition Km Vmax
Competitive Increased Unchanged
Non-Competitive Unchanged Decreased
Uncompetitive Decreased Decreased

Role of Indole Structure in Catalytic Site Interactions

The indole nucleus is a privileged heterocyclic structure found in numerous natural and synthetic bioactive molecules. nih.govmdpi.com Its unique electronic and structural properties make it a key player in interactions within the catalytic sites of enzymes. The indole ring system, composed of a fused benzene (B151609) and pyrrole (B145914) ring, is largely hydrophobic and capable of engaging in van der Waals and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within an enzyme's active site.

A clear example of the indole ring's role is seen in the catalytic mechanism of indole-3-glycerol phosphate (B84403) synthase, which catalyzes the ring closure to form a 3-alkyl indole derivative. nih.gov Crystallographic studies show that the indole ring of the product settles into a specific hydrophobic pocket within the active site, while the substrate's anthranilate moiety occupies an adjacent pocket. nih.gov This illustrates a "hydrophobic slide" mechanism where the lipophilic part of the molecule moves between hydrophobic binding locations during catalysis. nih.gov Key residues, such as lysine (B10760008) and glutamate, provide the necessary acidic and basic catalysis for the reaction. nih.gov

For this compound, the core indole structure would be expected to anchor the molecule in a hydrophobic pocket of a target protein. The substituents at the 3 and 7 positions further define its interaction profile. The 3-(propan-2-yl) group significantly increases the lipophilicity and steric bulk at one end of the molecule, potentially leading to deeper or more specific hydrophobic interactions. The 7-methyl group on the benzene portion of the indole ring adds another hydrophobic contact point, influencing the molecule's orientation within the binding site. Furthermore, the nitrogen atom in the pyrrole ring can act as a hydrogen bond donor, a critical interaction for orienting the ligand and contributing to binding affinity. creative-proteomics.com

Membrane Interaction Studies (Biophysical Methodologies)

The ability of a molecule to interact with and permeate cell membranes is a fundamental aspect of its biological activity. Biophysical methods provide a direct means to study these phenomena in simplified, controlled systems, avoiding the complexities of cellular transport machinery.

Studies on the parent indole molecule demonstrate that it can rapidly cross bacterial membranes and artificial lipid membranes without the need for protein transporters. nih.gov This inherent permeability is a key characteristic of the indole scaffold. Methodologies to assess this include various in vitro assays.

Liposome-based Assays: These assays use liposomes, which are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core. nih.gov In one approach, a fluorescent dye and a quencher are encapsulated; membrane permeabilization by a test compound leads to their dissociation and an increase in fluorescence. nih.gov Another technique, the Liposome Click Membrane Permeability Assay (LCMPA), uses liposomes containing a click chemistry reagent to trap and quantify azido-modified molecules that successfully cross the membrane. nih.gov

Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput method measures a compound's ability to diffuse from a donor well, through an artificial membrane coated with lipids (e.g., lecithin), to an acceptor well. nih.gov It is a cost-effective alternative to cell-based assays for predicting passive membrane transport. nih.gov

Research on various indole-containing compounds using Caco-2 cell monolayers, which form a polarized epithelial layer that models the human intestinal barrier, provides quantitative permeability data. While this is a cell-based assay, the permeability values (Papp) are often used to understand passive diffusion contributions. The data below illustrates typical permeability findings for different complex indole derivatives.

CompoundPermeability (Papp A-B) x 10-6 cm/sPermeability ClassReference
Compound 8 (KRAS G12C Inhibitor)0.93Low acs.org
Compound 9 (KRAS G12C Inhibitor)32.49High acs.org
Compound 12 (Fulzerasib Precursor)15.53High acs.org
Compound 13 (KRAS G12C Inhibitor)1.66Low acs.org

The substituents on this compound, specifically the alkyl groups, would be expected to enhance its lipophilicity and thus its passive permeability across lipid bilayers, a hypothesis testable by these methods.

Beyond simple permeability, the specific localization and orientation of indole derivatives within a lipid bilayer are crucial for understanding their effects on membrane properties. Molecular dynamics simulations and electrophysiology are powerful methodological approaches for these investigations.

Molecular dynamics simulations of indole in a POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) bilayer revealed that indole does not distribute randomly but localizes at specific sites. nih.gov The three primary locations are:

A deeply bound site in the interfacial region near the lipid glycerol (B35011) moiety.

A weakly bound site in the upper interface near the choline (B1196258) head groups.

A weakly bound site in the center of the bilayer's hydrocarbon core. nih.gov

These interactions are driven by a combination of forces, including hydrogen bonding with lipid carbonyl groups and cation-pi interactions. nih.gov The presence of indole within the membrane is known to alter its physical structure and biological properties. nih.gov

Electrophysiology, using techniques like the Montal-Mueller method to form a planar lipid bilayer, allows for the measurement of ion transport across the membrane. nih.govscienceopen.com Studies have shown that indole can act as an ionophore, cooperatively transporting charge across the hydrophobic core of the membrane. nih.gov This activity can alter the membrane's electrical properties and stability. nih.govscienceopen.com For this compound, its increased lipophilicity compared to the parent indole suggests it would partition strongly into the lipid bilayer, potentially influencing membrane fluidity and ion transport to an even greater degree.

Theoretical Frameworks and Methodologies for Structure-Mechanism Relationships (SMR)

Computational chemistry provides theoretical frameworks to connect a molecule's structural features with its functional mechanism, guiding the generation of mechanistic hypotheses before extensive experimental validation.

QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their measured biological activity. jocpr.com These models are invaluable for predicting the activity of new compounds and for understanding which structural, electronic, or physicochemical properties are key for the desired biological effect. For indole derivatives, QSAR studies have been widely applied across various therapeutic targets. niscpr.res.inmdpi.comnih.gov

The process involves calculating a set of molecular descriptors for each compound and then using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) to build the predictive model. niscpr.res.intandfonline.com Descriptors can include:

Steric descriptors: Molecular volume, surface area.

Electronic descriptors: Dipole moment, energies of frontier orbitals (HOMO/LUMO), partial charges. researchgate.net

Topological descriptors: Indices that describe molecular branching and connectivity.

Quantum chemical descriptors: Parameters derived from quantum mechanical calculations that describe electronic properties in detail. tandfonline.com

A QSAR study on indole derivatives as monoamine oxidase (MAO) inhibitors found that both steric and electrostatic fields were significant contributors to the interaction between the inhibitors and the enzymes. nih.gov Another study on antifungal indole derivatives identified specific quantum chemical descriptors (e.g., GATS8p, MATS5e) as being critical for activity. tandfonline.com

Indole Derivative ClassBiological Target/ActivityModeling MethodKey Findings/DescriptorsReference
Indole AnaloguesMonoamine Oxidase (MAO-A/B) InhibitionCoMFASteric and electrostatic fields were equally important for binding. nih.gov
Indole GlyoxamidesHIV-1 gp120-CD4 Interaction InhibitionMLR, GA-ANNMachine learning models (GA-ANN) showed high predictive ability. niscpr.res.in
Substituted IndolesAntifungal activity (Candida albicans)MLR, DFTActivity correlated with quantum descriptors like HATS3p, MATS5e (positive) and GATS8p, G2e (negative). tandfonline.com
Isatin (B1672199) and Indole DerivativesSARS CoV 3CLpro InhibitionCORAL software (Monte Carlo optimization)Models built with the Index of Ideality of Correlation (IIC) were more robust and predictive. nih.gov

For this compound, a QSAR model could be developed within a series of analogues to hypothesize how variations in the substitution pattern on the indole ring affect a specific biological activity, thereby elucidating the mechanism of action.

Pharmacophore modeling is a powerful ligand-based design tool that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to be recognized by a specific biological target. nih.gov These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (R), and positive/negative ionizable centers. frontiersin.org

A pharmacophore model can be generated from a set of active molecules or from the structure of a ligand bound to its receptor. nih.govfrontiersin.org For indole derivatives, a typical pharmacophore might include:

An aromatic ring feature (R) corresponding to the bicyclic indole core.

A hydrogen bond donor feature (D) from the indole N-H group.

One or more hydrophobic features (H) representing lipophilic substituents.

In a study of indole derivatives as MAO inhibitors, the derived pharmacophore model consisted of two hydrophobic rings, one donor atom, and one acceptor site. nih.gov For this compound, a pharmacophore model would map its indole core as an aromatic/hydrophobic feature, the N-H as a hydrogen bond donor, and the methyl and propan-2-yl groups as distinct hydrophobic features. This model serves as a 3D query to screen virtual compound libraries for new molecules with a similar interaction profile or to guide the rational design of more potent analogues by modifying the scaffold to better fit the pharmacophore hypothesis. nih.gov

Fragment-Based and De Novo Design Strategies

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the documented research concerning the application of fragment-based and de novo design strategies specifically for this compound. While these methodologies are powerful tools in modern drug discovery for designing novel molecules with high affinity and specificity for a biological target, their application to this particular indole derivative has not been reported in peer-reviewed literature.

Fragment-based drug design (FBDD) typically involves identifying low-molecular-weight fragments that bind to a target protein. These fragments are then grown or linked together to create a more potent lead compound. This process relies on the initial screening of a fragment library and subsequent structural biology studies, such as X-ray crystallography or NMR spectroscopy, to visualize the binding mode of the fragments. No such studies involving this compound as either a starting fragment or a resulting compound from a fragment-based approach are currently available.

Similarly, de novo design involves the computational construction of novel ligands based on the three-dimensional structure of the target's binding site. This approach can be used to design molecules with optimal complementary shape and chemical properties. While general de novo design principles are well-established, their specific application to generate or optimize this compound or its derivatives is not described in the existing scientific record.

The absence of such research could be due to a variety of factors, including the specific therapeutic targets being pursued by research groups or the proprietary nature of early-stage drug discovery projects. It is conceivable that such work has been conducted within commercial research settings but has not been disclosed publicly.

Future research endeavors could explore the potential of this compound as a scaffold or fragment in the context of specific biological targets. Such studies would require the identification of a relevant protein target, followed by biophysical screening and computational modeling to guide the design of novel, more potent derivatives.

Future Directions and Emerging Research Avenues for 7 Methyl 3 Propan 2 Yl 1h Indole in Advanced Chemical Research

Exploration of Unconventional Synthetic Pathways and Sustainable Synthesis

The synthesis of indole (B1671886) derivatives has traditionally relied on established methods like the Fischer, Bischler, and Madelung syntheses. researchgate.net However, the future of organic synthesis is increasingly geared towards sustainability and efficiency. For 7-methyl-3-(propan-2-yl)-1H-indole, research should pivot towards developing unconventional and greener synthetic routes.

Modern synthetic strategies often employ transition-metal catalysis to form indole rings from unsaturated substrates. smolecule.com The development of novel catalysts, particularly those based on earth-abundant metals, could offer more sustainable alternatives to precious metal catalysts like palladium and rhodium. mdpi.com Furthermore, exploring one-pot reactions and multi-component reactions (MCRs) could significantly enhance synthetic efficiency by reducing the number of intermediate purification steps, saving time, solvents, and energy. nih.gov The use of alternative energy sources such as microwave irradiation and sonochemistry, which can accelerate reaction rates and improve yields, also presents a promising avenue. openmedicinalchemistryjournal.com Additionally, employing environmentally benign solvents like water or ionic liquids, or even solvent-free conditions, would align with the principles of green chemistry. openmedicinalchemistryjournal.com

A key challenge in synthesizing 7-substituted indoles is achieving regioselectivity. Future research could focus on developing novel directing groups or catalytic systems that favor substitution at the C7 position of the indole nucleus.

Integration of Machine Learning and Artificial Intelligence for Compound Design and Property Prediction

Furthermore, ML can be applied to predict the outcomes of chemical reactions, including reaction yields and the optimal conditions for the synthesis of this compound and its analogs. francis-press.comfrancis-press.com By analyzing vast amounts of reaction data, ML models can identify patterns and relationships that may not be apparent to human researchers, thereby guiding experimental design and accelerating the discovery of new synthetic methodologies. francis-press.com

Role as a Chemical Probe for Elucidating Biological Pathways (Conceptual, not application-specific)

The indole moiety is a common feature in molecules that interact with various biological targets. researchgate.net While specific applications are beyond the scope of this discussion, the conceptual role of this compound as a chemical probe for interrogating biological systems is a significant area for future research.

A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a non-disruptive manner. The unique substitution pattern of this compound—with a methyl group at the 7-position and an isopropyl group at the 3-position—provides a distinct steric and electronic profile. This could lead to selective interactions with biological macromolecules.

Future research could focus on designing and synthesizing derivatives of this compound that incorporate reporter tags, such as fluorescent dyes or affinity labels. These modified molecules could then be used to visualize and identify their binding partners within cells, helping to elucidate complex biological pathways. The indole scaffold's ability to mimic peptide structures and bind reversibly to enzymes makes it an excellent starting point for developing such probes. chula.ac.th

Potential in Advanced Material Science Applications (Theoretical and Fundamental Aspects)

The unique electronic properties of the indole ring system make indole derivatives promising candidates for applications in materials science. researchgate.net The theoretical and fundamental aspects of incorporating this compound into advanced materials warrant exploration.

Indole-containing polymers and oligomers have shown potential in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). openmedicinalchemistryjournal.com The specific substitution pattern of this compound could influence the electronic bandgap, charge transport properties, and solid-state packing of such materials. Theoretical studies, using computational methods like density functional theory (DFT), can be employed to predict these properties and guide the design of new materials.

Furthermore, the indole nucleus can act as a building block for creating porous organic frameworks (POFs) or metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and catalysis. The steric bulk of the isopropyl group and the electronic influence of the methyl group in this compound could be leveraged to control the pore size and functionality of these materials.

Discovery of Novel Reactivity Patterns and Transformations

The exploration of novel reactivity is a fundamental driver of innovation in organic chemistry. While the general reactivity of the indole core is well-established, the specific substitution pattern of this compound may give rise to new and unexpected chemical transformations. researchgate.net

The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, typically at the C3 position. However, with the C3 position occupied by an isopropyl group, electrophilic attack may be redirected to other positions on the indole nucleus. Investigating the regioselectivity of various electrophilic substitution reactions on this compound could reveal novel reactivity patterns.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-methyl-3-(propan-2-yl)-1H-indole, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via [4+1] annulation of aminobenzyl phosphonium salts with acrylaldehydes under mild conditions (e.g., room temperature, 12 hours), yielding up to 78% after purification by flash column chromatography (PE:EA = 10:1) . Microwave-assisted alkylation (e.g., using 1-bromo-3-chloropropane with tetrabutylammonium bromide as a phase-transfer catalyst) is also effective, reducing reaction times to minutes and improving regioselectivity . Optimization should focus on solvent polarity, catalyst loading, and temperature gradients to minimize byproducts.

Q. How should researchers characterize the structural properties of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • 1H NMR : Analyze aromatic proton environments (δ 7.2–8.3 ppm for indole protons) and isopropyl group splitting patterns (e.g., δ 1.2–1.4 ppm for CH(CH3)2) .
  • X-ray crystallography : Resolve substituent orientation (e.g., isopropyl group dihedral angles) and hydrogen-bonding networks. For example, indole derivatives often exhibit intermolecular N–H···O interactions stabilizing crystal lattices .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 188) and fragmentation patterns .

Q. What computational approaches are suitable for predicting the pharmacological potential of this compound?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen against targets like nicotinic acetylcholine receptors or kinases. Validate predictions with MD simulations (GROMACS) to assess binding stability. Pharmacophore modeling (Schrödinger) can identify critical interactions (e.g., hydrogen bonds with indole N–H or hydrophobic contacts with the isopropyl group) . Pair these with ADMET prediction tools (SwissADME) to evaluate drug-likeness .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Substituent variation : Introduce electron-withdrawing groups (e.g., NO2, F) at the 5-position to enhance antibacterial activity .
  • Scaffold hybridization : Fuse with pyrrolidine or pyridine moieties (e.g., 2-methyl-3-(pyridin-2-yl(pyrrolidin-1-yl)methyl)-1H-indole) to improve kinase selectivity .
  • Bioisosteric replacement : Replace the isopropyl group with cyclopropyl to modulate lipophilicity and metabolic stability . Validate using IC50 assays and comparative molecular field analysis (CoMFA) .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for indole derivatives?

  • Methodological Answer :

  • Force field refinement : Adjust docking parameters (e.g., solvation models, protonation states) to better reflect physiological conditions .
  • Experimental validation : Perform competitive binding assays (e.g., SPR or ITC) to quantify affinity discrepancies. For example, indole derivatives predicted to bind Flt3 may require co-crystallization to confirm binding poses .
  • Data reconciliation : Apply machine learning (e.g., random forests) to identify outliers in datasets caused by assay variability or compound aggregation .

Q. What are the challenges in developing selective kinase inhibitors based on this compound scaffolds?

  • Methodological Answer :

  • Selectivity profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target effects. For example, bisindolylmaleimide derivatives often cross-react with PKC isoforms .
  • ATP-binding site optimization : Introduce steric hindrance (e.g., 7-methyl group) to reduce ATP competition while maintaining hinge region interactions .
  • Resistance mitigation : Design covalent inhibitors (e.g., acrylamide warheads) targeting non-conserved cysteine residues in kinases like EGFR or BTK .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.